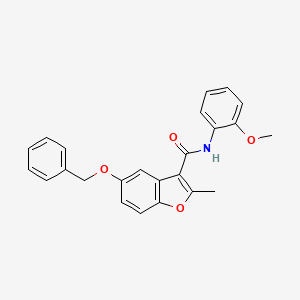![molecular formula C24H20N4O4 B11279446 4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid](/img/structure/B11279446.png)
4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID is a complex heterocyclic compound that features a pyrazoloquinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the benzoic acid moiety. Key steps include:
Formation of the pyrazoloquinazoline core: This can be achieved through the reaction of anthranilic acid with an appropriate amide under acidic conditions to form the quinazoline ring.
Introduction of the phenylcarbamoyl group: This step involves the reaction of the quinazoline derivative with phenyl isocyanate to form the phenylcarbamoyl group.
Attachment of the benzoic acid moiety: The final step involves the coupling of the pyrazoloquinazoline derivative with a benzoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to accelerate reaction times and enhance product yield .
Análisis De Reacciones Químicas
Types of Reactions
4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds like 4-oxoquinazoline and 2-phenylquinazoline share structural similarities and biological activities.
Indole Derivatives: Indole-based compounds also exhibit antimicrobial and anticancer properties.
Uniqueness
4-[8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID is unique due to its specific combination of the pyrazoloquinazoline core with the benzoic acid moiety, which enhances its biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H20N4O4 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
4-[8-oxo-3-(phenylcarbamoyl)-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-9-yl]benzoic acid |
InChI |
InChI=1S/C24H20N4O4/c29-19-8-4-7-18-20(19)21(14-9-11-15(12-10-14)24(31)32)28-22(27-18)17(13-25-28)23(30)26-16-5-2-1-3-6-16/h1-3,5-6,9-13,21,27H,4,7-8H2,(H,26,30)(H,31,32) |
Clave InChI |
PQWMRXJARVVIMX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=C(C=C5)C(=O)O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chloro-4-methylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11279363.png)

![5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B11279372.png)
![N-(2,5-difluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11279387.png)



![9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11279410.png)
![2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279414.png)
![5-amino-N-(3-fluorophenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279424.png)
![2-chloro-5-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B11279426.png)

![2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide](/img/structure/B11279429.png)

